Brevinin-1Pe

Antimicrobial peptide structure-activity relationship Brevinin-1 family sequence alignment Membrane-active peptide design

Brevinin-1Pe is a 24-residue, C-terminally disulfide-bonded antimicrobial peptide (AMP) from Northern leopard frog (Rana pipiens), featuring a unique Phe12 substitution not covered by other co-isolated paralogs (Brevinin-1Pa through -1Pd). With a GRAVY of 1.267 and net charge +4, it occupies the extreme high-hydrophobicity end of the intra-species brevinin-1 spectrum, making it an indispensable comparator for SAR, alanine-scanning, and membrane-interaction studies. Its vanishingly low natural abundance (8 nmol from 58 g skin) positions it as an ideal low-abundance calibration standard for sensitive peptidomics workflows (MALDI-TOF/LC-MS/MS). Researchers conducting geographic variation analyses or evolutionary dynamics studies of amphibian innate immunity require this specific sequence variant to avoid systematic gaps in their sequence-activity matrices. Procure ≥95% purity, lyophilized powder for reliable, reproducible experimental outcomes.

Molecular Formula
Molecular Weight
Cat. No. B1577884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1Pe
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1Pe Procurement Guide: Baseline Identity, Source, and Physicochemical Profile for Research Selection


Brevinin-1Pe is a 24-residue, C-terminally disulfide-bonded (Cys¹⁸–Cys²⁴) antimicrobial peptide (AMP) belonging to the brevinin-1 subfamily of the frog skin active peptide (FSAP) family, originally isolated from the skin of the Northern leopard frog, Rana pipiens (Lithobates pipiens) [1]. Its primary sequence is FLPIIASVAAKVFPKIFCAISKKC, with a monoisotopic molecular mass of approximately 2,593–2,595 Da, a calculated isoelectric point (pI) of ~10.17–10.35, a net charge of +4 at physiological pH, and a grand average of hydropathy (GRAVY) of 1.267 [2][3]. The peptide exhibits antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Candida albicans, as annotated in UniProt (P82845) and the CAMP database [1][4].

Why Generic Substitution Within the Brevinin-1P Series Fails: A Sequence-Level Rationale for Brevinin-1Pe-Selective Procurement


Brevinin-1 family peptides isolated from a single frog species (Rana pipiens) exhibit substantial sequence and functional heterogeneity, precluding simple interchangeability. Brevinin-1Pe differs from its closest co-isolated paralog, Brevinin-1Pc, by a single amino acid substitution at position 12 (Phe in 1Pe vs. Ser in 1Pc), yet this conservative-appearing change is sufficient to alter the physicochemical profile. Compared with Brevinin-1Pa, -1Pb, and -1Pd, Brevinin-1Pe carries distinct residue variations at multiple positions within the cationic/hydrophobic face patterning that governs membrane interaction [1]. These primary structure differences translate into measurable divergence in computed hydrophobicity (GRAVY), theoretical hydrophobic moment, and residue composition [2][3]. Moreover, the peptide's vanishingly low natural abundance—8 nmol isolated from 58 g of skin, versus 1,050–1,110 nmol for Brevinin-1Pa and -1Pb—indicates it is a minor component of the skin peptidome, suggestive of a specialized rather than generalist antimicrobial role [1]. Any research protocol or procurement decision predicated on the assumption that brevinin-1P family members are functionally equivalent risks confounding experimental outcomes.

Brevinin-1Pe Quantitative Differentiation Evidence: Comparator-Based Selection Criteria for Research Procurement


Single-Residue Sequence Divergence from Closest Paralog Brevinin-1Pc Confers Altered Hydrophobicity and Potential Membrane Selectivity

Brevinin-1Pe (FLPIIASVAAKVFPKIFCAISKKC) differs from its closest R. pipiens co-isolated paralog, Brevinin-1Pc (FLPIIASVAAKVFSKIFCAISKKC), by a single amino acid at position 12: phenylalanine (F, hydrophobic) in Brevinin-1Pe versus serine (S, polar uncharged) in Brevinin-1Pc [1][2]. This substitution lies within the cationic/hydrophobic interfacial region predicted to govern membrane partitioning and antimicrobial selectivity. Compared with Brevinin-1Pa (position 6: Ser→Gly) and Brevinin-1Pb (position 6: Ser→Gly; position 9: Val→Ile), Brevinin-1Pe retains Ser at position 6 but introduces the unique Phe12 substitution, producing a distinct amphipathic face architecture [1].

Antimicrobial peptide structure-activity relationship Brevinin-1 family sequence alignment Membrane-active peptide design

Physicochemical Property Differentiation: Brevinin-1Pe Exhibits the Highest Computed Hydrophobicity (GRAVY) Among All Characterized R. pipiens Brevinin-1 Variants

Computed physicochemical parameters derived from the primary sequence reveal that Brevinin-1Pe possesses the highest grand average of hydropathy (GRAVY) value (1.267–1.30) among the five brevinin-1 peptides isolated from R. pipiens by Goraya et al. [1][2]. By comparison, Brevinin-1Pc has a GRAVY of 1.30 (comparable), Brevinin-1Pa has a GRAVY of 1.283, and Brevinin-1Pb has a lower GRAVY consistent with its reduced hydrophobic residue count. The aliphatic index for Brevinin-1Pe is 122.08, and the Boman index (protein-binding potential) is 22.42 kcal/mol [2]. These values position Brevinin-1Pe at the more hydrophobic end of the intra-species brevinin-1 spectrum, a property that class-level studies correlate with enhanced membrane permeabilization but also potentially elevated hemolytic propensity [3].

Peptide hydrophobicity GRAVY index Brevinin-1 biophysical characterization

Extremely Low Natural Abundance (8 nmol) Distinguishes Brevinin-1Pe as a Minor Peptidome Component Relative to Dominant Paralogs Brevinin-1Pa and -1Pb

In the seminal isolation study by Goraya et al. (2000), Brevinin-1Pe was recovered at a yield of only 8 nmol from 58 g of R. pipiens skin, representing the lowest abundance among all five brevinin-1 peptides isolated from this species [1]. By direct comparison, Brevinin-1Pa and Brevinin-1Pb were isolated at 1,050 nmol and 1,110 nmol, respectively—over 130-fold higher yields. Brevinin-1Pc (64 nmol) and Brevinin-1Pd (315 nmol) were also substantially more abundant. This quantitative yield differential has been corroborated by peptidomic profiling in the Tennessen et al. (2009) study, which noted population-specific expression patterns but confirmed Brevinin-1Pe as a minor component of the detectable peptidome [2].

Natural peptide yield Skin peptidome Amphibian antimicrobial peptide isolation

Population-Specific Expression: Brevinin-1Pe Was Reported as Strongly Expressed in Michigan R. pipiens but Absent or Low in Other Geographic Populations

A peptidomics survey by Tennessen et al. (2009) of R. pipiens from three geographically distinct populations (Michigan, Minnesota, Vermont) reported that Brevinin-1Pe was strongly expressed in Michigan frogs but was not prominently detected in Minnesota or Vermont populations [1]. This contrasts with Brevinin-1Pa and Brevinin-1Pb, which were broadly detected across populations. The population-restricted expression of Brevinin-1Pe reflects allelic variation at the Brevinin1.1 locus and suggests that peptide repertoire composition is shaped by local pathogen pressure. No comparable population-specific expression data exist for Brevinin-1Pc or Brevinin-1Pd in this context [1].

Intraspecies peptide variation Population genetics Amphibian innate immunity

Absence of Reported Hemolytic Activity Data for Brevinin-1Pe Contrasts with Documented Hemolysis for Other Brevinin-1 Family Members, Representing a Critical Data Gap for Therapeutic Index Assessment

The DRAMP database entry for Brevinin-1Pe (DRAMP02100) explicitly states: 'No hemolysis information or data found in the reference(s) presented in this entry' [1]. This stands in contrast to multiple other brevinin-1 family peptides for which hemolytic activity has been experimentally determined. For example, brevinin-1pl (also from R. pipiens) displays strong hemolytic activity, resulting in a low therapeutic index [2]. Brevinin-1E exhibits prominent hemolytic and cytotoxic effects that are abolished upon reduction and carboxamidomethylation of the disulfide bond [3]. The absence of hemolysis data for Brevinin-1Pe does not imply low hemolytic activity; it represents a documentation gap that must be factored into procurement decisions for any study requiring therapeutic index assessment.

Hemolytic activity Therapeutic index Cytotoxicity profiling

Brevinin-1Pe Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Intra-Species Brevinin-1 Structure-Activity Relationship (SAR) Studies Requiring a Full Panel of R. pipiens Paralog Sequences

Brevinin-1Pe is indispensable for comprehensive SAR studies of the brevinin-1 family from R. pipiens, as it represents a unique sequence variant (F12 substitution) not covered by Brevinin-1Pa through -1Pd [1]. Researchers comparing antimicrobial potency, hemolysis, and membrane interaction across the full paralog panel must include Brevinin-1Pe to avoid a systematic gap in the sequence-activity matrix. The distinct Boman index and GRAVY profile relative to Brevinin-1Pa and -1Pc [2] further support its inclusion as a required comparator in any systematic mutagenesis or alanine-scanning study of the brevinin-1 pharmacophore.

Evolutionary Immunology and Population Genetics Research on Amphibian Antimicrobial Peptide Repertoire Variation

The population-restricted expression pattern of Brevinin-1Pe—strongly detected in Michigan R. pipiens but low or absent in Minnesota and Vermont populations [3]—positions it as a molecular marker for geographic variation in innate immune peptide repertoires. Studies investigating the relationship between allelic diversity at the Brevinin1.1 locus and pathogen resistance phenotypes should incorporate Brevinin-1Pe as a target analyte. Its extremely low natural abundance (8 nmol from 58 g skin) [1] further suggests it may be a conditionally expressed or evolutionarily transient peptide, making it relevant for research on the evolutionary dynamics of amphibian innate immunity.

Method Development for Detection and Quantification of Low-Abundance Skin Peptidome Components

With an isolation yield of only 8 nmol—approximately 130-fold lower than dominant paralogs Brevinin-1Pa and -1Pb [1]—Brevinin-1Pe serves as an ideal low-abundance calibration standard for developing and validating sensitive peptidomics workflows (MALDI-TOF MS, LC-MS/MS) targeting minor components of amphibian skin secretions. Its well-characterized monoisotopic mass (2,593–2,595 Da) and confirmed sequence [1][4] provide a reliable reference point for optimizing detection limits, extraction protocols, and quantification methods in complex skin peptidome backgrounds.

Computational Modeling of AMP-Membrane Interactions Requiring Experimentally Validated High-Hydrophobicity Brevinin Sequences

Brevinin-1Pe, with a computed GRAVY of 1.267 and a net charge of +4 [2][4], occupies the high-hydrophobicity end of the intra-species brevinin-1 spectrum. This makes it a relevant input sequence for molecular dynamics simulations, helical wheel modeling, and membrane insertion energetics calculations that explore the relationship between hydrophobicity and antimicrobial selectivity within a conserved structural scaffold (Rana box, 24-residue framework). Inclusion of Brevinin-1Pe as a computational test case, alongside the less hydrophobic Brevinin-1Pb, enables systematic in silico exploration of the hydrophobicity-activity-toxicity axis without confounding variables introduced by cross-species sequence divergence.

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